molecular formula C14H11BrN2O B13667256 8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B13667256
M. Wt: 303.15 g/mol
InChI Key: MQWYCTNCLGLSRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by bromination. Common synthetic strategies include:

    Condensation Reactions: Using 2-aminopyridine and 4-methoxybenzaldehyde under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine
  • 8-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
  • 8-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Comparison: 8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

IUPAC Name

8-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11BrN2O/c1-18-11-6-4-10(5-7-11)13-9-17-8-2-3-12(15)14(17)16-13/h2-9H,1H3

InChI Key

MQWYCTNCLGLSRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)Br

Origin of Product

United States

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